molecular formula C18H26N2O4 B2455878 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid CAS No. 1286273-34-4

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid

Cat. No.: B2455878
CAS No.: 1286273-34-4
M. Wt: 334.416
InChI Key: HQHGENRHPXRVRQ-UHFFFAOYSA-N
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Description

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation. This compound plays a crucial role in optimizing the 3D orientation of bifunctional protein degraders, thereby enhancing their drug-like properties .

Biochemical Analysis

Biochemical Properties

The compound plays a crucial role in biochemical reactions, particularly in the formation of ternary complexes in the PROTAC mechanism . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC it is part of. The nature of these interactions typically involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC .

Cellular Effects

The effects of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid on cells are largely determined by the target protein of the PROTAC it is part of . It can influence cell function by leading to the degradation of specific target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through its role in PROTACs . It serves as a linker that connects the E3 ligase binding moiety and the target protein binding moiety within the PROTAC . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would depend on the specific experimental conditions and the nature of the PROTAC it is part of . Information on the compound’s stability, degradation, and long-term effects on cellular function would need to be determined through in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound at different dosages in animal models would be dependent on the specific PROTAC it is part of and the target protein of that PROTAC . Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in would be related to the metabolism of the PROTAC it is part of . This could involve interactions with various enzymes or cofactors, and could potentially have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of the compound within cells and tissues would be influenced by the properties of the PROTAC it is part of . This could involve interactions with various transporters or binding proteins, and could influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTAC it is part of . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The localization of the compound could potentially influence its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often facilitated by a coupling reagent such as EDCI or DCC.

    Deprotection of the Boc Group: The Boc group is removed under acidic conditions to yield the final product

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid apart from similar compounds is its specific structure that provides an optimal balance of flexibility and rigidity. This unique property enhances its effectiveness as a linker in PROTAC® degraders, making it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

3-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-9-7-15(8-10-20)19-12-13-5-4-6-14(11-13)16(21)22/h4-6,11,15,19H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHGENRHPXRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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